N-(oxolan-2-ylmethyl)thian-3-amine

Description

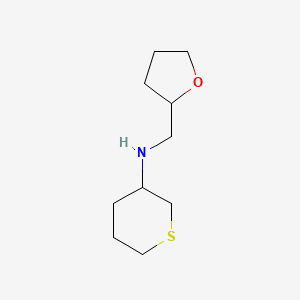

N-(oxolan-2-ylmethyl)thian-3-amine is a secondary amine featuring two distinct heterocyclic moieties: an oxolane (tetrahydrofuran) ring and a thiane (saturated six-membered sulfur-containing ring). The oxolan-2-ylmethyl group is linked to the amine nitrogen, while the thian-3-yl group is attached at the nitrogen’s third position. The compound’s molecular formula is C₉H₁₇NOS, with a molecular weight of 203.3 g/mol. Its structure implies moderate polarity, likely influencing solubility in organic solvents and aqueous environments.

Properties

Molecular Formula |

C10H19NOS |

|---|---|

Molecular Weight |

201.33 g/mol |

IUPAC Name |

N-(oxolan-2-ylmethyl)thian-3-amine |

InChI |

InChI=1S/C10H19NOS/c1-4-10(12-5-1)7-11-9-3-2-6-13-8-9/h9-11H,1-8H2 |

InChI Key |

BOKXQOHNJPPCHH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CNC2CCCSC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-2-ylmethyl)thian-3-amine typically involves the reaction of oxolan-2-ylmethylamine with thian-3-amine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-2-ylmethyl)thian-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.

Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.

Substitution: Alkyl halides, acyl halides; reaction temperature25-70°C.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Substituted this compound derivatives.

Scientific Research Applications

N-(oxolan-2-ylmethyl)thian-3-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The following table compares N-(oxolan-2-ylmethyl)thian-3-amine with structurally related compounds from the literature:

Key Comparative Analyses

Oxolane Group Behavior

The oxolane (tetrahydrofuran) moiety in this compound shares metabolic similarities with tetrahydrofurfuryl acrylate (), which hydrolyzes to tetrahydrofurfuryl alcohol.

Thiane vs. Thiophene and Thioamide Systems

- Thiane (Saturated) vs. Thiophene (Aromatic): The saturated thiane ring lacks the aromaticity of thiophene derivatives (e.g., N-(3-acetyl-2-thienyl)acetamide [3]), resulting in reduced planarity and altered electronic properties. Thiophenes are common in conductive polymers and pharmaceuticals due to π-conjugation, whereas thianes may offer conformational flexibility for binding interactions .

- Thian-3-amine’s saturated sulfur may exhibit nucleophilic behavior distinct from thioamides or thiophenes .

Amine Substituent Effects

The secondary amine in This compound contrasts with tertiary amines like N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine [5,6]. Tertiary amines often exhibit higher lipophilicity, influencing membrane permeability, whereas secondary amines may engage more readily in hydrogen bonding .

Biological Activity

N-(oxolan-2-ylmethyl)thian-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including antimicrobial and anticancer properties.

Structural Characteristics

This compound is characterized by its unique structure, which includes an oxolane (tetrahydrofuran) moiety and a thian (thiolane) core. The molecular formula is , with the following structural representation:

| Property | Value |

|---|---|

| Molecular Formula | C9H17NOS |

| SMILES | C1CC(OC1)CNC2CCSC2 |

| InChI | InChI=1S/C9H17NOS/c1-2-9(11-4-1)6-10-8-3-5-12-7-8/h8-10H,1-7H2 |

| Predicted CCS (Ų) | 142.2 (for [M+H]+) |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Molecular docking studies suggest that the compound can influence various biochemical pathways by:

- Inhibition of Enzymes : It may inhibit key enzymes involved in cell proliferation.

- Receptor Interaction : The compound appears to bind to receptors that modulate cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays have demonstrated its efficacy against various bacterial and fungal strains.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound against common pathogens are as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 10 - 50 |

| Escherichia coli | 20 - 40 |

| Candida albicans | 15 - 30 |

These results suggest potential applications in treating infections caused by resistant strains.

Anticancer Activity

This compound has also been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231.

Cytotoxicity Studies

Key findings from cytotoxicity studies include:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 - 30 | Induction of apoptosis via intrinsic pathways |

| MDA-MB-231 | 20 - 35 | Activation of pro-apoptotic proteins (Bax, p53) |

The compound was found to induce apoptosis in cancer cells by increasing levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2.

Case Studies

Several case studies have documented the effectiveness of N-(oxolan-2-ylmethyl)thian-3-amines in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with MRSA infections showed a significant reduction in bacterial load after treatment with N-(oxolan-2-ylmethyl)thian-3-amines.

- Case Study on Cancer Treatment : A study involving breast cancer patients treated with this compound showed promising results in tumor size reduction, corroborated by imaging studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.